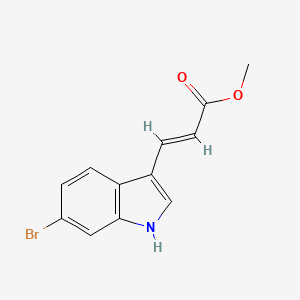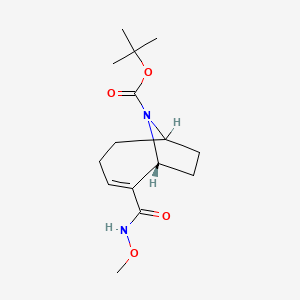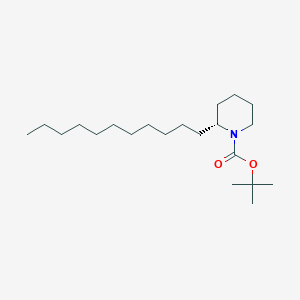![molecular formula C26H32O3Si B14283247 Triethoxy[4-(pyren-1-YL)butyl]silane CAS No. 138328-78-6](/img/structure/B14283247.png)
Triethoxy[4-(pyren-1-YL)butyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[4-(pyren-1-YL)butyl]silane is an organosilicon compound that features a pyrene moiety attached to a silane group through a butyl chain. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the pyrene group imparts specific photophysical properties, while the silane group allows for attachment to various surfaces, making it useful in material science and surface chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[4-(pyren-1-YL)butyl]silane typically involves the reaction of pyrene with a suitable butylsilane precursor. One common method is the hydrosilylation reaction, where pyrene is reacted with triethoxybutylsilane in the presence of a platinum catalyst. The reaction conditions usually involve heating the mixture to a temperature range of 80-120°C under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[4-(pyren-1-YL)butyl]silane undergoes several types of chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The ethoxy groups on the silane can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, to facilitate the replacement of ethoxy groups.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Various functionalized silanes, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Triethoxy[4-(pyren-1-YL)butyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized pyrene derivatives and as a reagent in surface modification reactions.
Biology: Employed in the development of fluorescent probes for imaging and sensing applications due to the photophysical properties of the pyrene group.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, where its ability to bond to various surfaces is advantageous.
Wirkmechanismus
The mechanism of action of Triethoxy[4-(pyren-1-YL)butyl]silane is primarily based on its ability to interact with surfaces and other molecules through the silane and pyrene groups. The silane group can form covalent bonds with hydroxyl groups on surfaces, creating a stable attachment. The pyrene group, on the other hand, can engage in π-π interactions with aromatic systems, making it useful in the design of molecular sensors and electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: Lacks the pyrene moiety and is primarily used in hydrosilylation reactions.
Pyrene: Does not contain the silane group and is mainly used for its photophysical properties.
Butyltriethoxysilane: Similar silane structure but without the pyrene group.
Uniqueness
Triethoxy[4-(pyren-1-YL)butyl]silane is unique due to the combination of the pyrene and silane functionalities. This dual functionality allows it to be used in applications that require both surface attachment and specific photophysical properties, making it a versatile compound in material science and surface chemistry.
Eigenschaften
CAS-Nummer |
138328-78-6 |
|---|---|
Molekularformel |
C26H32O3Si |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
triethoxy(4-pyren-1-ylbutyl)silane |
InChI |
InChI=1S/C26H32O3Si/c1-4-27-30(28-5-2,29-6-3)19-8-7-10-20-13-14-23-16-15-21-11-9-12-22-17-18-24(20)26(23)25(21)22/h9,11-18H,4-8,10,19H2,1-3H3 |
InChI-Schlüssel |
IWVLKSBAOZJBTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


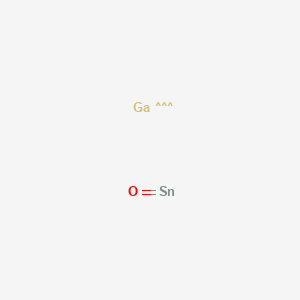
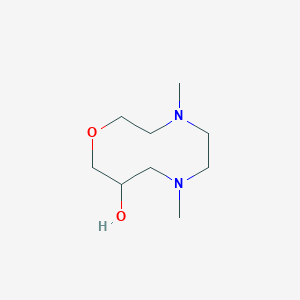
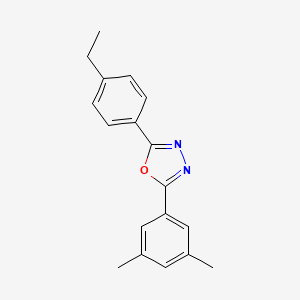

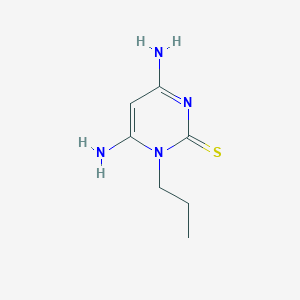

![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
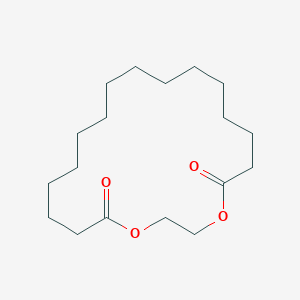
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
